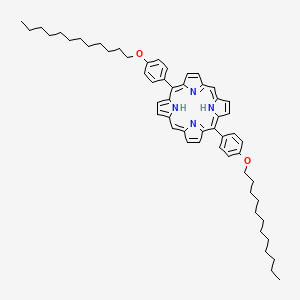

5,15-Bis(4-(dodecyloxy)phenyl)porphyrin

Beschreibung

Overview of Synthetic Porphyrin Chemistry and its Academic Significance

Synthetic porphyrin chemistry is a vibrant and evolving field, driven by the desire to mimic and improve upon the functions of naturally occurring porphyrins like heme and chlorophyll. assumption.edunih.gov Chemists can create a vast array of "un-natural" synthetic porphyrins in the laboratory, each with potentially unique electronic and photophysical properties. assumption.edunih.gov This ability to tailor the molecular structure allows for the fine-tuning of their characteristics for specific applications. assumption.edu The academic significance of this field is vast, with applications in catalysis, sensor technology, energy conversion, and the development of advanced materials. nih.gov The synthesis of these complex molecules has advanced to a point where almost any desired porphyrin can be created, including a wide variety of related macrocycle-modified porphyrinoids. rsc.org

Importance of Meso-Substitution in Porphyrin Macrocycles

The periphery of the porphyrin macrocycle has several positions where substituents can be attached, but the meso-positions are particularly important. These four carbon atoms that bridge the four pyrrole (B145914) rings are often the most electronically reactive sites. nih.gov This makes them prime locations for electrophilic aromatic substitutions, additions, and radical reactions. nih.gov

The nature of the substituents at the meso-positions can profoundly influence the porphyrin's properties. For instance, introducing electron-withdrawing or electron-donating groups can alter the electronic behavior of the macrocycle, which in turn affects its light-absorbing and emitting properties. acs.org The steric bulk of meso-substituents can also induce conformational changes in the porphyrin core, leading to nonplanar structures that can be crucial for specific functions. nih.gov The ability to strategically place different substituents at the meso-positions, creating so-called A2B2-type porphyrins, allows for the construction of molecules with specific shapes and functionalities. acs.orgresearchgate.net

Rationale for Investigation of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin

The specific compound this compound is a prime example of a strategically designed meso-substituted porphyrin. The "5,15-Bis" designation indicates that two phenyl groups are attached at opposite meso-positions. The "(4-(dodecyloxy)phenyl)" part of the name reveals that each of these phenyl groups is further functionalized with a long dodecyloxy chain at the para-position.

Influence of Long Alkoxy Chains on Porphyrin Architecture and Functionality

The introduction of long alkoxy chains, such as the dodecyloxy groups in this compound, is a key design feature with significant consequences for the porphyrin's behavior. These long, flexible chains can influence the molecule's solubility, aggregation behavior, and its interactions with other molecules and surfaces.

Research has shown that the length of alkoxy chains can impact the self-assembly of porphyrins, leading to the formation of ordered two-dimensional structures. beilstein-journals.org Longer chains can promote the formation of specific packing arrangements, which can be crucial for applications in molecular electronics and sensor technology. beilstein-journals.org

Furthermore, the presence of these bulky chains can prevent the undesirable aggregation of porphyrin molecules. rsc.org Porphyrin aggregation can quench their photoactivity, which is detrimental for applications like photodynamic therapy and solar cells. rsc.orgnih.gov By sterically hindering close contact between the porphyrin cores, the dodecyloxy chains help to maintain their individual functionality. rsc.orgnih.gov Studies on similar long-chain alkoxy-appended porphyrins have also indicated that the electron-donating nature of the alkoxy group can make the porphyrin ring more difficult to reduce. nih.govresearchgate.netresearchgate.net

The strategic placement of these dodecyloxy-functionalized phenyl groups at the 5 and 15 positions creates a molecule with a defined linear geometry. This specific architecture makes this compound a valuable building block for the construction of larger, well-ordered molecular assemblies and polymers. acs.org

Research Findings on this compound

Detailed studies on this compound and its derivatives have provided valuable insights into its properties.

| Property | Finding |

| Synthesis | The synthesis of 5,15-diphenylporphyrins can be achieved through various methods, including the condensation of 5-phenyldipyrromethane with formaldehyde (B43269). Optimized procedures aim to maximize yield and minimize scrambling reactions that can lead to mixtures of porphyrin products. researchgate.net |

| Solubility | The long dodecyloxy chains are expected to enhance the solubility of the porphyrin in organic solvents, which is a critical factor for its processing and application in various technologies. rsc.org |

| Aggregation | The bulky dodecyloxy groups are designed to suppress the aggregation of the porphyrin macrocycles, thereby preserving their photophysical properties. rsc.org |

| Liquid Crystalline Properties | Zinc complexes of similar 5,15-bis(4'-alkoxyphenyl)porphyrins have been shown to exhibit smectic mesophases, indicating potential applications in liquid crystal displays and other optoelectronic devices. researchgate.net |

Eigenschaften

Molekularformel |

C56H70N4O2 |

|---|---|

Molekulargewicht |

831.2 g/mol |

IUPAC-Name |

5,15-bis(4-dodecoxyphenyl)-21,23-dihydroporphyrin |

InChI |

InChI=1S/C56H70N4O2/c1-3-5-7-9-11-13-15-17-19-21-39-61-49-31-23-43(24-32-49)55-51-35-27-45(57-51)41-47-29-37-53(59-47)56(54-38-30-48(60-54)42-46-28-36-52(55)58-46)44-25-33-50(34-26-44)62-40-22-20-18-16-14-12-10-8-6-4-2/h23-38,41-42,57,60H,3-22,39-40H2,1-2H3 |

InChI-Schlüssel |

PSJBNFKXBKNHJK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCCCCCCCCCCC)C=C4)N3 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Advanced Methodologies for 5,15 Bis 4 Dodecyloxy Phenyl Porphyrin

Established Synthetic Routes for Meso-Substituted Porphyrins

The synthesis of meso-substituted porphyrins has evolved significantly from classical methods characterized by harsh reaction conditions and statistical product mixtures. nih.govacs.org Modern strategies offer rational and high-yield access to porphyrins with defined substitution patterns. acs.orgcapes.gov.br

Adaptations of Condensation Methods for 5,15-Bis(aryl)porphyrin Synthesis

The synthesis of 5,15-bis(aryl)porphyrins, a class of trans-A₂B₂-porphyrins, relies on adaptations of fundamental porphyrin condensation reactions. Two prominent methods are the Lindsey synthesis and the Adler-Longo method. uga.edu

The Lindsey synthesis is a two-step, one-flask procedure that offers mild reaction conditions and high yields. nih.gov It involves the acid-catalyzed condensation of a dipyrromethane with an aldehyde to form a porphyrinogen, followed by oxidation to the porphyrin. nih.gov For the synthesis of a 5,15-diarylporphyrin, a 5-aryldipyrromethane is condensed with an aldehyde. This method's success hinges on the development of efficient routes to dipyrromethane precursors and the identification of suitable acid catalysts that minimize scrambling of reactants, which would lead to a mixture of porphyrin products. nih.gov

The Adler-Longo method involves the condensation of pyrrole (B145914) and an aldehyde in a high-boiling solvent like propionic acid. nih.govresearchgate.net While often simpler to perform, this method can require more rigorous purification to separate the desired porphyrin from byproducts. uga.edu

A significant advancement in the synthesis of trans-A₂B₂-porphyrins is the "2+2" condensation strategy. nih.govacs.orgcapes.gov.br This approach involves the reaction of a dipyrromethane with a dipyrromethane-dicarbinol or the self-condensation of a 1-acyldipyrromethane. acs.orgcapes.gov.br These methods provide rational access to porphyrins with two different meso-substituents in a trans arrangement. nih.govacs.orgcapes.gov.br For instance, the condensation of a 5-phenyldipyrromethane with formaldehyde (B43269) (or a formaldehyde equivalent like trioxymethane) can yield 5,15-diphenylporphyrin.

Table 1: Comparison of Major Synthetic Routes for Meso-Substituted Porphyrins

| Method | Description | Advantages | Disadvantages |

| Lindsey Synthesis | Two-step, one-flask acid-catalyzed condensation of dipyrromethanes and aldehydes at room temperature, followed by oxidation. | Mild reaction conditions, high yields, rational control over substituent patterns. | Requires synthesis of dipyrromethane precursors. |

| Adler-Longo Method | One-pot condensation of pyrrole and an aldehyde in a high-boiling solvent (e.g., propionic acid). | Operationally simple. | Often results in mixtures and requires extensive purification. |

| "2+2" Condensation | Reaction of a dipyrromethane with a dipyrromethane-dicarbinol or self-condensation of a 1-acyldipyrromethane. | Excellent control for producing trans-A₂B₂-porphyrins. | Can require multi-step precursor synthesis. |

Specific Synthetic Approaches to 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin and Analogs

The synthesis of this compound involves the strategic incorporation of the dodecyloxy-functionalized phenyl groups at the meso positions.

Precursor Synthesis and Functional Group Introduction

The key precursors for the synthesis of this compound are pyrrole and 4-(dodecyloxy)benzaldehyde (B1329838). The long dodecyloxy chain is introduced to impart specific solubility and self-assembly properties to the final porphyrin.

The synthesis of 4-(dodecyloxy)benzaldehyde typically involves a Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with dodecyl bromide in the presence of a base such as potassium carbonate.

The primary condensation reaction to form the porphyrin macrocycle can be achieved by reacting 4-(dodecyloxy)benzaldehyde with pyrrole under acidic conditions. A common approach is a variation of the Lindsey synthesis, where two equivalents of 4-(dodecyloxy)benzaldehyde are reacted with two equivalents of pyrrole. This leads to the formation of the porphyrinogen, which is then oxidized to the desired this compound.

Optimization of Reaction Conditions and Yields (e.g., Microwave Irradiation, Continuous Flow)

Conventional methods for porphyrin synthesis often suffer from long reaction times and low yields. researchgate.net To address these limitations, modern techniques such as microwave irradiation and continuous flow chemistry have been successfully applied. researchgate.netnih.gov

Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times and often increasing yields. researchgate.netrsc.org The use of microwave heating allows for rapid and uniform heating of the reaction mixture, leading to faster reaction rates. nih.gov For the synthesis of meso-substituted porphyrins, microwave irradiation has been shown to be effective in promoting the condensation of pyrrole and aldehydes, sometimes even in the absence of a traditional solvent. nih.govresearchgate.net In some instances, water under microwave irradiation at high temperatures and pressures can act as both a solvent and a catalyst, providing a more environmentally friendly approach. nih.govresearchgate.net

Continuous Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity compared to batch processes. researchgate.net The transfer of porphyrin synthesis, such as the Lindsey-type reaction, into a continuous flow system has been demonstrated to achieve high yields. liverpool.ac.uk This methodology allows for safer and more scalable production of porphyrins. beilstein-journals.org

Table 2: Modern Synthetic Techniques for Porphyrin Synthesis

| Technique | Principle | Advantages |

| Microwave Irradiation | Utilizes microwave energy to rapidly and uniformly heat the reaction mixture. | Reduced reaction times, increased yields, potential for solvent-free reactions. researchgate.netnih.govresearchgate.net |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor where the reaction occurs. | Precise control over reaction conditions, improved safety and scalability, higher yields. researchgate.netliverpool.ac.ukbeilstein-journals.org |

Post-Synthetic Derivatization and Functionalization of the Porphyrin Core

Once the 5,15-diarylporphyrin scaffold is synthesized, its properties can be further tuned through post-synthetic modification of the porphyrin core.

Introduction of Additional Substituents for Tunable Properties

The unsubstituted meso- and β-positions of 5,15-diarylporphyrins are amenable to further functionalization. This allows for the introduction of a wide range of substituents to modulate the electronic, optical, and catalytic properties of the porphyrin.

One common strategy is the Vilsmeier-Haack reaction , which can be used to introduce formyl groups at the meso-positions. mdpi.com These formyl groups are versatile synthons that can be converted into a variety of other functional groups. mdpi.com For example, they can undergo Wittig reactions to form vinyl-substituted porphyrins or be used in condensation reactions to create larger conjugated systems. mdpi.com

Another powerful tool for post-synthetic modification is the Suzuki-Miyaura cross-coupling reaction . nih.govnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or other organic fragments at halogenated positions on the porphyrin ring. nih.gov This is particularly useful for creating sterically hindered or complex porphyrin architectures that are difficult to access through direct condensation methods. nih.gov For example, a 5,15-diarylporphyrin can be brominated at the 10,20-meso positions and then subjected to a Suzuki-Miyaura coupling to introduce different aryl groups, leading to an A₂B₂-type porphyrin.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of porphyrin systems. The highly symmetric nature of many porphyrins, including 5,15-disubstituted derivatives, often leads to well-resolved and interpretable NMR spectra. ulisboa.pt The diamagnetic ring current of the 18-π electron aromatic porphyrin core significantly influences the chemical shifts of the protons and carbons, providing a wealth of structural information. ulisboa.pt

Proton NMR (¹H-NMR) spectroscopy is particularly informative for porphyrins. The distinct regions of the spectrum correspond to the different types of protons within the molecule. The inner N-H protons of the porphyrin core are highly shielded by the ring current and appear at unusually high field (negative chemical shift values), often around -2 to -3 ppm. researchgate.net Conversely, the β-pyrrolic protons and the meso-bridge protons are strongly deshielded and resonate at low fields, typically between 8 and 10 ppm. researchgate.net

For 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin, the ¹H-NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl rings, the β-pyrrolic protons, the inner N-H protons, and the long dodecyloxy chains. The protons of the phenyl rings ortho and meta to the porphyrin core often exhibit splitting patterns, such as doublets, that can be analyzed to confirm their substitution pattern. ulisboa.pt The dodecyloxy chains will present a series of signals in the aliphatic region of the spectrum.

Table 1: Representative ¹H-NMR Chemical Shifts for Substituted Porphyrins This table provides illustrative data for similar porphyrin structures to indicate expected chemical shift regions.

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Inner N-H | -2.73 researchgate.net |

| β-Pyrrolic Protons | 8.89 - 8.92 researchgate.netresearchgate.net |

| Phenyl Protons (ortho to porphyrin) | 8.20 - 8.26 researchgate.net |

| Phenyl Protons (meta to porphyrin) | 7.01 - 7.86 researchgate.net |

| Methylene (B1212753) Protons (-O-CH₂-) | ~4.0 |

| Methylene Protons of Alkyl Chain | ~1.2 - 1.6 |

| Terminal Methyl Protons (-CH₃) | ~0.8 - 0.9 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and the specific experimental conditions.

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In porphyrins, the quaternary carbons of the pyrrole (B145914) rings and the meso-carbons show distinct signals in the downfield region of the spectrum. The carbons of the phenyl substituents and the dodecyloxy chains will appear at their characteristic chemical shifts. Due to the symmetry of 5,15-disubstituted porphyrins, the number of signals in the ¹³C-NMR spectrum is often less than the total number of carbon atoms, which aids in signal assignment.

Table 2: Representative ¹³C-NMR Chemical Shifts for Substituted Porphyrins This table provides illustrative data for similar porphyrin structures to indicate expected chemical shift regions.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Meso Carbons | ~120 - 130 |

| α-Pyrrolic Carbons | ~145 - 150 |

| β-Pyrrolic Carbons | ~130 - 135 |

| Phenyl Carbon (ipso) | ~135 - 145 |

| Phenyl Carbons (ortho and meta) | ~110 - 130 |

| Methylene Carbon (-O-CH₂-) | ~68 |

| Aliphatic Carbons of Alkyl Chain | ~22 - 32 |

| Terminal Methyl Carbon (-CH₃) | ~14 |

Note: The exact chemical shifts for this compound can vary depending on the solvent and the specific experimental conditions.

Mass Spectrometry Techniques (e.g., MALDI-TOF, ESI-MS, HRMS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of porphyrins. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound, these techniques would be used to verify the successful synthesis and purity of the compound by matching the observed molecular ion peak with the calculated exact mass. The isotopic distribution pattern observed in the mass spectrum can further confirm the elemental composition. researchgate.net

Vibrational Spectroscopy (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov For this compound, the FTIR spectrum would exhibit characteristic bands corresponding to the N-H stretching of the porphyrin core, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the porphyrin macrocycle and phenyl rings, and C-O stretching of the ether linkages. The analysis of these vibrational bands helps to confirm the presence of the different structural components of the molecule. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic properties of porphyrins are dominated by their highly conjugated 18-π electron system, which gives rise to intense absorption bands in the ultraviolet-visible (UV-Vis) region. researchgate.net These spectra are characterized by a very strong band near 400 nm, known as the Soret band (or B band), and several weaker bands between 500 and 700 nm, called the Q-bands. researchgate.netresearchgate.net These absorptions correspond to π-π* transitions within the porphyrin macrocycle. researchgate.net The position and intensity of these bands are sensitive to the substituents on the porphyrin periphery, the presence of a central metal ion, and the solvent environment. researchgate.net

The electronic absorption spectrum of this compound will display the characteristic Soret and Q-bands. The Soret band arises from a transition to the second excited singlet state (S₀ → S₂), while the Q-bands are due to the transition to the first excited singlet state (S₀ → S₁). researchgate.net In free-base porphyrins, the Q-band region typically shows four distinct peaks, whereas metalloporphyrins usually exhibit only two Q-bands due to higher molecular symmetry. jhuapl.edu

The polarity of the solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. researchgate.net Studying the absorption spectrum in a range of solvents with varying polarities can provide insights into the nature of the electronic transitions and the interaction of the porphyrin with its environment. For instance, a red shift (bathochromic shift) in the absorption bands with increasing solvent polarity can indicate a more polar excited state compared to the ground state.

Table 3: Typical Electronic Absorption Data for Substituted Porphyrins in Dichloromethane This table provides illustrative data for similar porphyrin structures to indicate expected absorption maxima.

| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Soret Band | ~415 - 425 researchgate.net | ~300,000 - 500,000 |

| Q(IV) | ~515 - 525 researchgate.net | ~15,000 - 20,000 |

| Q(III) | ~550 - 560 | ~8,000 - 12,000 |

| Q(II) | ~590 - 600 | ~5,000 - 7,000 |

| Q(I) | ~645 - 655 researchgate.net | ~3,000 - 5,000 |

Note: The exact λmax and ε values for this compound can vary based on the solvent and specific experimental setup.

Fluorescence Studies and Quenching Phenomena

The fluorescence of porphyrins is a key characteristic that provides insight into their excited-state dynamics. Upon excitation into the Soret or Q-bands, porphyrins typically exhibit emission from the first excited singlet state (S1). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. For many synthetic porphyrins, the fluorescence quantum yield is on the order of 0.1 to 0.2. For instance, the related compound 5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP) was found to have a fluorescence quantum yield (Φf) of 0.12 ± 0.04. nih.gov A low fluorescence quantum yield often indicates a high efficiency of intersystem crossing to the triplet state, a crucial property for applications like photodynamic therapy. nih.gov

Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including concentration quenching (self-quenching or aggregation), energy transfer, or electron transfer with external quencher molecules. Porphyrins are known to aggregate in solution, particularly in aqueous media or at high concentrations, which often leads to significant quenching of their fluorescence.

Another major quenching pathway is introduced upon the insertion of a metal ion into the porphyrin core. While closed-shell metal ions like Zn(II) can enhance photophysical properties, the introduction of transition metals with unpaired d-electrons, such as Cu(II) or Mn(III), typically leads to efficient fluorescence quenching. researchgate.net This is due to the promotion of rapid, non-radiative decay pathways from the excited state. Studies on various fluorophores have shown that metal-centered porphyrins can act as effective physical quenchers, an effect attributed to their strong absorption in the same spectral region as the fluorophore's emission. nih.govnih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoexcited Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the photoexcited triplet states of porphyrins. rsc.org Upon photoexcitation and subsequent intersystem crossing, the porphyrin molecule enters a paramagnetic triplet state (S=1) which can be detected by EPR. The analysis of the EPR spectrum provides crucial information about the electronic structure and spin distribution of this transient state.

The key parameters derived from triplet EPR spectra are the zero-field splitting (ZFS) parameters, D and E. The |D| value is a measure of the magnetic dipole-dipole interaction between the two unpaired electrons and is inversely proportional to the cube of the average distance between them, thus reflecting the extent of spin delocalization. The |E| value indicates the deviation of the spin distribution from axial symmetry.

Transient continuous-wave (cw) EPR and orientation-selective Electron Nuclear Double Resonance (ENDOR) are techniques used to determine these parameters and map the spin density distribution. nih.gov For many monomeric porphyrins, the triplet state is largely localized on the macrocycle. In studies of supramolecular porphyrin ladder assemblies, it was found that triplet state delocalization did not extend across bridging ligands, indicating the robust nature of the porphyrin core as the primary holder of the spin density. nih.gov The table below presents typical ZFS parameters for related porphyrin systems, illustrating the data obtained from such experiments.

| Porphyrin System | D (MHz) | E (MHz) | Comment |

|---|---|---|---|

| A2 (perfluoroalkyl-substituted) | -1017 | 333 | Represents a system with acceptor groups. |

| A2-e (perfluoroalkyl-substituted) | 1033 | -272 | Shows effect of additional substitution. |

| e-A2-e (perfluoroalkyl-substituted) | 1074 | -105 | Indicates changes in spin density symmetry. |

| A4 (perfluoroalkyl-substituted) | 967 | -300 | Represents a highly substituted acceptor porphyrin. |

Data sourced from a study on perfluoroalkyl meso-substituted porphyrins, providing representative values for advanced porphyrin systems. nih.gov

X-ray Diffraction and Crystallographic Analysis of Porphyrin Systems

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of molecules and understanding their packing in the solid state. While a crystal structure for this compound is not available in the searched literature, detailed crystallographic data has been reported for the closely related analogue, 5,15-Bis(4-pentyloxyphenyl)porphyrin. nih.gov The structural features of this analogue provide significant insight into the expected conformation of the target molecule, as the core structure is identical, with the primary difference being the length of the alkoxy chains.

The analysis of 5,15-Bis(4-pentyloxyphenyl)porphyrin reveals that the porphyrin macrocycle is nearly planar, with only a small average deviation of the 24 macrocycle atoms from the least-squares plane (0.037 Å). nih.gov The two meso-phenyl groups are oriented almost perpendicularly to the porphyrin plane. In such 5,15-disubstituted porphyrins, the macrocycle often exhibits in-plane distortion, as evidenced by differing N···N separation distances. nih.gov The long alkyl chains attached to the phenyl groups play a crucial role in directing the solid-state packing, typically separating the porphyrin macrocycles and influencing the degree of π-π aggregation.

The detailed crystallographic data for 5,15-Bis(4-pentyloxyphenyl)porphyrin is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C42H42N4O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5222 (6) |

| b (Å) | 9.5799 (6) |

| c (Å) | 10.2195 (6) |

| α (°) | 67.777 (1) |

| β (°) | 88.063 (1) |

| γ (°) | 72.464 (1) |

| Volume (ų) | 819.49 (9) |

| Z | 1 |

| Temperature (K) | 90 |

| R-factor | 0.045 |

Data from the single-crystal X-ray study of 5,15-Bis(4-pentyloxyphenyl)porphyrin. nih.gov

Supramolecular Chemistry and Self Assembly of 5,15 Bis 4 Dodecyloxy Phenyl Porphyrin Systems

Fundamental Principles of Porphyrin Self-Assembly

The spontaneous organization of porphyrin molecules into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. mdpi.comrsc.org This process is governed by a delicate interplay of non-covalent interactions, which dictate the final architecture and properties of the assembled system. The design of porphyrins with specific peripheral groups allows for the programmed self-assembly into discrete arrays or polymeric structures with varying degrees of hierarchical order. nih.gov

Role of Non-Covalent Interactions (π-π Stacking, Hydrogen Bonding, Hydrophobic Interactions, Metal Coordination)

The self-assembly of porphyrin-based systems is primarily driven by a combination of non-covalent forces. mdpi.comrsc.org The large, electron-rich π-conjugated macrocycle of the porphyrin core facilitates strong π-π stacking interactions, which are a major driving force for the formation of aggregated structures. mdpi.com These interactions are highly directional and contribute to the formation of columnar or layered assemblies.

Hydrogen bonding plays a crucial role in directing the self-assembly of porphyrins functionalized with appropriate groups, such as carboxyl or hydroxyl moieties. nih.govrsc.org These specific and directional interactions allow for the programmed formation of multi-porphyrin arrays and complex networks. rsc.orgresearchgate.net For instance, the self-complementary interactions of meso-carboxyphenyl groups are frequently exploited to create robust supramolecular materials. nih.gov

Hydrophobic interactions are particularly significant for porphyrins bearing long alkyl chains, such as the dodecyloxy groups in 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin. In aqueous or polar environments, these nonpolar chains tend to segregate from the solvent, driving the aggregation of the porphyrin molecules to minimize the unfavorable interactions. mdpi.comnih.gov

Metal coordination offers another powerful tool for constructing well-defined porphyrin assemblies. By incorporating a metal ion into the porphyrin core, coordination bonds can be formed with axial ligands on adjacent porphyrin molecules, leading to the formation of coordination polymers and multi-dimensional arrays. mdpi.comnih.gov The choice of the metal and the coordinating ligands allows for precise control over the geometry and stability of the resulting supramolecular structure. researchgate.net

Influence of Dodecyloxy Chains on Self-Organization and Mesophase Formation

The presence of long dodecyloxy chains at the 4-position of the phenyl groups in this compound has a profound impact on its self-assembly behavior. These flexible alkyl chains introduce significant van der Waals interactions, which, in concert with the π-π stacking of the porphyrin cores, guide the molecules into specific arrangements. nih.gov

A primary role of the dodecyloxy chains is to induce hydrophobic effects , driving the aggregation of the porphyrin units in certain solvents. mdpi.com Furthermore, these chains can interdigitate, leading to the formation of lamellar or columnar structures. This interplay between the rigid, aromatic core and the flexible, aliphatic chains is a key factor in the formation of liquid crystalline phases, or mesophases. The dodecyloxy chains effectively act as a "solvent" for the porphyrin cores, allowing for a degree of molecular mobility while maintaining long-range order. This behavior is crucial for the self-organization of the material into thermotropic liquid crystals, where the phase transitions can be triggered by changes in temperature.

Fabrication of Ordered Supramolecular Architectures

The controlled self-assembly of this compound and related systems enables the fabrication of a variety of ordered supramolecular architectures with tailored properties and functionalities. mdpi.comresearchgate.net These structures range from two-dimensional films to three-dimensional nanostructures and liquid crystalline phases.

Formation of Monolayers and Thin Films

The layer-by-layer (LbL) self-assembly technique is a versatile method for creating functional thin films with precise control over their thickness and architecture at the nanoscale. sabanciuniv.edu Porphyrin-containing thin films can be fabricated on various substrates, including transparent conducting oxides, for applications in photoelectrochemistry. mdpi.com The growth of these films can be influenced by factors such as the concentration of the porphyrin solution and the nature of the substrate. sabanciuniv.edu For instance, porphyrin-based metal-organic framework (MOF) thin films have been successfully grown on conductive substrates, demonstrating the potential for creating highly ordered and porous materials. mdpi.com The orientation of the porphyrin molecules within these films can be controlled, which is crucial for optimizing their optical and electronic properties.

Generation of Nanostructures (e.g., Nanoparticles, Nanofibrils, Nanotapes)

The self-assembly of porphyrins can lead to the formation of various well-defined nanostructures. mdpi.com For example, porphyrin nanoparticles can be synthesized through a confined noncovalent self-assembly process. nih.gov These nanoparticles can exhibit enhanced light-absorbing properties due to the collective behavior of the assembled porphyrin molecules. nih.gov The morphology of the resulting nanostructures can be controlled by factors such as the solvent used for assembly and the specific intermolecular interactions at play. amazonaws.com For instance, the coordination of metal ions within the porphyrin core can significantly alter the resulting nanostructures, leading to the formation of diverse morphologies such as nanoparticles, nanofibrils, and nanotapes. nih.gov

Self-Organization into Liquid Crystalline Mesophases

Porphyrins bearing long alkyl chains, such as this compound, are known to exhibit liquid crystalline behavior. nih.gov The combination of the rigid, disc-like porphyrin core and the flexible peripheral alkyl chains promotes the formation of mesophases, typically of the columnar or smectic type. In these phases, the molecules possess a degree of orientational and/or positional order, leading to anisotropic properties. The specific type of mesophase formed depends on the length and number of the alkyl chains, as well as the temperature. The ability of these molecules to self-organize into liquid crystals is of significant interest for applications in organic electronics and sensor technologies.

Chiral Supramolecular Systems and Chirality Inversion

Porphyrin-based architectures, including those derived from achiral building blocks like this compound, can form assemblies with distinct chiral properties. nih.gov This emergent chirality is a cornerstone of supramolecular chemistry, where the spatial arrangement of molecules, rather than the inherent chirality of the molecules themselves, dictates the system's handedness. nih.govmdpi.com The formation of these chiral structures can be guided by external chiral templates or can arise spontaneously. nih.gov

A fascinating aspect of these systems is the phenomenon of chirality inversion , where the handedness of the supramolecular assembly can be switched by external stimuli or subtle structural modifications. This has been demonstrated in analogous porphyrin systems, providing a framework for understanding the potential behavior of this compound assemblies.

Chirality inversion can also be triggered by environmental conditions. In assemblies of meso-tetraphenylsulfonato porphyrin (TPPS) on a chiral poly(lysine) template, the handedness of the resulting J-aggregates was dependent on the mixing ratio of the components and the order of addition. nih.govacs.org Furthermore, for certain preparations, the chirality of the J-band could be inverted simply by heating the solution, demonstrating a thermodynamically controlled switching process. nih.govacs.org

| Porphyrin System | Trigger for Inversion | Observed Change | Reference |

|---|---|---|---|

| Sophorolipid–(Zn)porphyrin Conjugate | Modification of linker chain length between porphyrin and sophorolipid | Inversion from a left-handed to a right-handed helical system, confirmed by inverted CD signals. | rsc.org |

| Tetraphenylsulfonato Porphyrin (TPPS) on Poly(lysine) | Mixing ratio (polymer/porphyrin > 4) and order of addition | Sign of the exciton (B1674681) couplet in the J-band becomes opposite to that of the H-band. | nih.govacs.org |

| Tetraphenylsulfonato Porphyrin (TPPS) on Poly(lysine) | Heating | The J-band with the same sign as the H-band inverts to the opposite sign. | nih.gov |

Energy and Electron Transfer in Self-Assembled Porphyrin Systems

The self-assembly of porphyrin derivatives into well-defined architectures is a powerful strategy for creating systems capable of mimicking natural photosynthetic processes, where light energy is captured and converted into chemical energy through a series of energy and electron transfer events. The electronic properties and spatial organization of molecules like this compound within an assembly are critical for these functions.

Photoinduced electron transfer is a key process in these systems. In a notable example, a cruciform-shaped molecule containing a zinc porphyrin donor and a perylenediimide (PDI) acceptor was studied. nih.gov One variant of this molecule, featuring peripheral pentyl groups that promote self-assembly, formed π-stacked oligomers in solution. nih.gov Upon photoexcitation of the porphyrin in this assembled state, an extremely rapid charge separation occurred in 0.3 picoseconds, a rate nearly 100 times faster than in a non-assembling model. nih.gov This demonstrates that the close, ordered packing within a supramolecular assembly can dramatically enhance the kinetics of electron transfer. In contrast, a related molecule that remained monomeric exhibited a much slower, multi-step charge separation process. nih.gov

The efficiency and pathway of energy deactivation can be complex, often involving competition between energy transfer (EnT) and charge separation (CS). In a self-assembled triad (B1167595) composed of a zinc porphyrin, a BODIPY unit, and a fullerene, both EnT and CS were observed. Femtosecond transient absorption spectroscopy revealed that electron transfer was the dominant pathway, with the charge-separated state having a lifetime of approximately 100 picoseconds.

The structure of the assembly dictates the transfer pathways. In supramolecular cytochrome b₅₆₂ assemblies containing both zinc (donor) and iron (acceptor) porphyrins, photoinduced electron transfer was observed only when the proteins formed a well-defined, rigid structure with a specific hydrogen-bond network at the interface. nih.gov Flexible and structurally undefined assemblies of the same components showed no electron transfer, highlighting the essential role of the pre-organized supramolecular architecture. nih.gov

| System Components | Process | Key Findings & Kinetics | Reference |

|---|---|---|---|

| Zinc Porphyrin (donor) - Pyromellitimide - Perylenediimide (acceptor) Cruciform | Electron Transfer | Self-assembly into π-stacks enables ultrafast charge separation (τCS = 0.3 ps). | nih.gov |

| Zinc Porphyrin (donor) - Perylenediimide (acceptor) Cruciform (non-assembling) | Electron Transfer | Slower, sequential charge separation (τCS1 = 33 ps, τCS2 = 239 ps). Charge recombination τCR = 24 ns. | nih.gov |

| Zinc Porphyrin - Diiron Hydrogenase Model Complex (covalent dyad) | Electron Transfer | Photoexcitation leads to charge separation (τCS = 12 ps) and recombination (τCR = 3.0 ns) in toluene. | bohrium.com |

| Supramolecular Cytochrome b₅₆₂ Assembly (Zn- and Fe-porphyrins) | Electron Transfer | Charge separation (kCS = 320-600 s⁻¹) and recombination (kCR = 580-930 s⁻¹) observed only in rigid, ordered assemblies. | nih.gov |

Host-Guest Complexation and Molecular Recognition

The porphyrin macrocycle provides a versatile cavity capable of hosting guest molecules, while its periphery can be functionalized to tune binding affinity and selectivity. The long dodecyloxy chains of this compound are expected to play a significant role in modulating its host-guest properties by creating a specific steric and electronic environment around the binding site.

A study on a closely related analogue, Zn[5,15-bis-(2,6-dodecyloxyphenyl)]porphyrin , provides direct insight into this type of molecular recognition. tandfonline.comfigshare.com In this molecule, the bulky dodecyloxy groups are positioned at the ortho positions of the phenyl rings, effectively shielding the zinc center. tandfonline.comfigshare.com Spectrophotometric titration and NMR spectroscopy revealed that these long alkoxy substituents prevent the axial coordination of tertiary amines due to steric hindrance. tandfonline.comfigshare.com

Conversely, these same dodecyloxy groups create a favorable environment for binding primary diamines. tandfonline.comfigshare.com This is because the oxygen atoms of the ortho-dodecyloxy substituents act as additional binding sites, leading to stable complexes with multiple points of interaction. tandfonline.comfigshare.com This demonstrates a sophisticated level of molecular recognition, where the host can selectively bind guests based on their size and functionality, a property directly controlled by the peripheral alkoxy chains. The formation of these stable, multi-point-bound complexes was further confirmed by DFT quantum chemical calculations. figshare.com

| Guest Molecule Type | Binding Behavior | Reason for Selectivity | Reference |

|---|---|---|---|

| Tertiary Amines | Coordination is prevented. | Steric hindrance from the long dodecyloxy substituents at the ortho-positions. | tandfonline.comfigshare.com |

| Primary Diamines | Favorable binding to form stable complexes. | Oxygen atoms of the dodecyloxy groups act as additional binding sites, allowing for multi-point interaction. | tandfonline.comfigshare.com |

This selective binding ability makes such porphyrins promising candidates for use in chemical sensors and recognition devices. The principles of host-guest complexation, governed by the interplay between the porphyrin core and its peripheral substituents, are fundamental to designing functional supramolecular systems.

Theoretical and Computational Investigations of 5,15 Bis 4 Dodecyloxy Phenyl Porphyrin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has become a standard tool for the theoretical study of porphyrin systems due to its favorable balance between computational cost and accuracy. DFT calculations can provide valuable insights into the geometry, conformational preferences, and electronic characteristics of porphyrins.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a molecule like 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin, this would involve finding the minimum energy conformation of the porphyrin core and the flexible dodecyloxy side chains.

Based on crystallographic studies of the closely related 5,15-Bis(4-pentyloxyphenyl)porphyrin, the porphyrin macrocycle of this compound is expected to be nearly planar. Any minor deviations from planarity would be crucial for its photophysical properties. The two 4-(dodecyloxy)phenyl substituents at the meso positions would likely be twisted with respect to the porphyrin plane to minimize steric hindrance. The long, flexible dodecyloxy chains would have multiple possible conformations, and computational analysis would be necessary to identify the most energetically favorable arrangements. These conformations can influence how the molecules pack in the solid state or interact in solution.

Interactive Table: Comparison of experimental geometric parameters for a related porphyrin, which can be considered as a reference for theoretical calculations on this compound.

The electronic properties of a porphyrin are dominated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and potential for use in applications like solar cells and photodynamic therapy.

For porphyrins, the electronic structure is often described by Gouterman's four-orbital model, which involves two nearly degenerate HOMOs (a₁u and a₂u in D₄h symmetry) and a pair of degenerate LUMOs (e_g). acs.org The relative ordering and energies of these orbitals can be significantly influenced by the peripheral substituents. DFT calculations are instrumental in determining these energies and visualizing the spatial distribution of the frontier orbitals.

In this compound, the electron-donating alkoxy chains on the phenyl rings are expected to raise the energy of the HOMO, which would lead to a smaller HOMO-LUMO gap compared to unsubstituted diarylporphyrins. This would result in a red-shift of its absorption bands. The HOMO is predicted to be a π-orbital delocalized over the porphyrin macrocycle, while the LUMO is also a π* orbital centered on the porphyrin ring. The dodecyloxy groups themselves are not expected to contribute directly to the frontier orbitals but will modulate their energies through electronic effects.

Interactive Table: Representative HOMO-LUMO gap values for different types of porphyrins, illustrating the effect of substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the light-absorbing properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most commonly employed computational method. nih.govvu.nl TD-DFT can predict the electronic absorption spectrum of a molecule, providing information about the energies and intensities of its electronic transitions.

For porphyrins, the characteristic UV-visible spectrum consists of an intense Soret band (or B band) around 400 nm and several weaker Q bands in the 500-700 nm region. TD-DFT calculations can reproduce these features and assign them to specific electronic transitions between molecular orbitals. nih.govvu.nl For this compound, the electron-donating nature of the alkoxy groups is expected to cause a bathochromic (red) shift in both the Soret and Q bands compared to unsubstituted porphyrins. The choice of the DFT functional is crucial for obtaining accurate results with TD-DFT, with hybrid functionals like B3LYP and range-separated functionals such as CAM-B3LYP often being used for porphyrin systems. nih.govrsc.org

Interactive Table: Common DFT functionals used in TD-DFT calculations for porphyrins and their general performance characteristics.

Semiempirical and Ab Initio Methods in Porphyrin Studies

While DFT is the most common method, other computational techniques are also applied to study porphyrins.

Semiempirical methods , such as AM1, PM3, and ZINDO, are computationally less demanding than DFT. wikipedia.org They use parameters derived from experimental data to simplify the calculations. While they may be less accurate for predicting absolute energies, they can be useful for studying very large systems or for performing preliminary conformational searches. For a molecule with long alkyl chains like this compound, semiempirical methods could be employed to explore the vast conformational space of the side chains before refining the results with higher-level methods.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled Cluster (CC)), are based on first principles without empirical parameters. acs.orgresearchgate.net They can be more accurate than DFT for certain properties, especially for describing electron correlation effects. However, their high computational cost generally limits their application to smaller porphyrin systems or model fragments. For a molecule of the size of this compound, full ab initio calculations would be computationally very expensive.

Periodic DFT (PDFT) for Porphyrin Systems on Surfaces

Periodic Density Functional Theory (PDFT) is an extension of DFT that is specifically designed to study periodic systems, such as crystals and molecules adsorbed on surfaces. mdpi.comresearchgate.net While no specific PDFT studies on this compound have been identified, this methodology would be crucial for understanding its behavior in the solid state or when deposited on a substrate for device applications.

PDFT calculations could be used to predict the crystal packing of this compound, which would be heavily influenced by the interactions of the long dodecyloxy chains. Furthermore, if this porphyrin were to be used in a device, for instance, on a semiconductor or metal surface, PDFT could model the molecule-surface interactions, charge transfer processes, and the resulting electronic structure of the interface. mdpi.comucl.ac.uk These calculations are essential for designing and understanding the performance of porphyrin-based electronic and photonic devices.

Advanced Applications of 5,15 Bis 4 Dodecyloxy Phenyl Porphyrin in Materials Science

Catalysis and Photocatalysis

The porphyrin macrocycle can chelate a wide variety of metal ions, creating metalloporphyrins with diverse catalytic capabilities. The electronic properties of the porphyrin ring, coupled with the reactivity of the central metal ion, allow these molecules to mimic the function of natural enzymes, particularly in oxidation and electron transfer reactions.

Metalloporphyrin Catalysis (e.g., Oxidation, Hydroxylation, Electrocatalysis)

Metalloporphyrins are renowned for their ability to catalyze a range of chemical transformations, including oxidation, hydroxylation, and electrocatalysis. While direct catalytic studies on the manganese or iron complexes of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin are not extensively documented in the reviewed literature, the behavior of structurally related metalloporphyrins provides a strong basis for their potential efficacy.

For instance, iron(III) porphyrins, such as iron(III) tetrakis(pentafluorophenyl)porphyrin, have been shown to catalyze the oxidation of alkylaromatics like ethylbenzene (B125841) using dioxygen. rsc.org These reactions typically proceed via a free-radical autoxidation mechanism, where the catalyst's lifetime and the reaction temperature are key factors in determining product yields. rsc.org Similarly, manganese and iron complexes of various tetraphenylporphyrins immobilized on solid supports like MCM-41 or silica (B1680970) nanoparticles have demonstrated significant catalytic activity in the oxidation of alkenes and alkylbenzenes. mdpi.comthieme-connect.de The choice of metal is crucial; for example, manganese(III) porphyrins are often employed for their high oxidative power. mdpi.com

The introduction of long dodecyloxy chains onto the phenyl rings at the 5 and 15 positions is expected to primarily influence the catalyst's solubility and interaction with the substrate. These lipophilic chains enhance solubility in non-polar organic solvents, which are common media for oxidation reactions. Furthermore, the bulky nature of these substituents can create specific steric environments around the catalytic metal center, potentially influencing substrate selectivity. In the context of electrocatalysis, the electron-donating nature of the alkoxy groups can modulate the redox potential of the central metal ion, thereby tuning its activity for processes like oxygen reduction or the oxidation of small organic molecules. mdpi.com

Role of Supramolecular Assemblies in Enhanced Catalytic Activity

The self-assembly of porphyrin molecules into well-defined supramolecular structures can significantly enhance their catalytic performance. These organized assemblies can create microenvironments that facilitate substrate binding, stabilize transition states, and promote efficient charge or energy transfer, which is particularly crucial for photocatalysis.

A study on a closely related compound, 5,15-bis(imidazol-4-yl)-10,20-bis(4-dodecyloxyphenyl)-porphyrin, demonstrates the power of this approach. This molecule forms supramolecular assemblies through hydrogen bonding between the imidazole (B134444) groups, and these assemblies exhibit efficient excited energy transfer to quenchers. researchgate.net This "antenna effect," where light energy absorbed by the assembly is funneled to a reactive site, is a cornerstone of efficient photocatalysis.

Furthermore, the creation of porous organic polymers from metalloporphyrin building blocks, such as Mn(III)5,10,15,20-tetrakis(4′-ethynylphenyl)porphyrin, results in materials with large surface areas and uniform pore sizes. nih.govrsc.org These porous nanospheres show excellent catalytic activity and reusability in the degradation of organic dyes like methylene (B1212753) blue. nih.govrsc.orgresearchgate.net The synergistic effect of the porous structure, which allows substrate access, and the conjugated covalent framework, which facilitates electron transfer, leads to superior catalytic performance. nih.govrsc.org The dodecyloxy chains of this compound would play a critical role in directing the self-assembly process through van der Waals interactions, leading to ordered structures with potentially enhanced photocatalytic activity.

Energy Conversion Systems

The strong absorption of porphyrins in the visible spectrum makes them ideal candidates for applications in solar energy conversion. Their ability to act as photosensitizers allows for the capture of light energy and its conversion into electrical or chemical energy.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Porphyrins have emerged as highly efficient sensitizers in DSSCs, with engineered molecules achieving power conversion efficiencies (PCE) of up to 13%. nih.govresearchgate.net The fundamental design of these sensitizers often involves a donor-π-bridge-acceptor (D-π-A) structure, which facilitates charge separation upon photoexcitation. nih.govresearchgate.net

The this compound structure fits well within this paradigm. The dodecyloxy chains serve multiple roles: they prevent the undesirable aggregation of dye molecules on the semiconductor surface (e.g., TiO₂) and improve solubility in the organic solvents used for device fabrication. rsc.org Aggregation is a major issue that can lead to lowered open-circuit voltages (Voc) and reduced efficiency. rsc.org A study on a "strapped" porphyrin sensitizer (B1316253) (XW40), which also features dodecyloxy chains, showed that effectively suppressing dye aggregation improved both Voc and the photocurrent (Jsc), leading to a PCE of 9.3%, an increase from the 8.6% of a reference compound (XW10) with more aggregation. rsc.org

In a relevant study, a dyad featuring a [5,15-Bis(ethynyl)-10,20-bis[2,6-di(dodecyloxy)phenyl]porphinato]zinc unit was used as a sensitizer. northwestern.edu The bulky dodecyloxy groups were introduced to prevent aggregation. This dyad-sensitized cell showed an improved PCE of 1.55% compared to a reference porphyrin cell (0.84%), an enhancement attributed to better light absorption by the antenna component of the dyad. northwestern.edu

| Porphyrin Sensitizer System | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |

| XW10 | Porphyrin core with four dodecyloxy chains | 8.6% | rsc.org |

| XW40 | Strapped porphyrin with dodecyloxy chains | 9.3% | rsc.org |

| SM315 | Engineered D-π-A porphyrin | 13% | nih.govresearchgate.net |

| Bodipy-Porphyrin Dyad | Bis[2,6-di(dodecyloxy)phenyl]porphyrin | 1.55% | northwestern.edu |

Light-Harvesting Systems and Artificial Photosynthesis Models

Mimicking the natural process of photosynthesis, where antenna complexes capture and transfer solar energy, is a major goal in materials chemistry. nih.gov Porphyrin assemblies are excellent candidates for artificial light-harvesting systems due to their strong absorption and defined spatial arrangement possibilities. nih.govnih.gov

The self-assembly of porphyrins into discrete cyclic arrays can lead to highly efficient excitation energy transfer (EET) over significant distances. nih.gov The dodecyloxy chains on this compound can drive the formation of such ordered assemblies in solution and on surfaces. As previously mentioned, the supramolecular assembly of the closely related 5,15-bis(imidazol-4-yl)-10,20-bis(4-dodecyloxyphenyl)-porphyrin demonstrates a clear antenna function, where energy is efficiently transferred within the hydrogen-bonded structure. researchgate.net

In another approach, a dyad was constructed by linking a Bodipy molecule (an accessory pigment) to a zinc porphyrin bearing two 2,6-di(dodecyloxy)phenyl substituents. northwestern.edu This system acts as a minimalistic antenna, where the Bodipy unit absorbs light in a spectral region where the porphyrin is less active and efficiently transfers the energy to the porphyrin. northwestern.edu This strategy led to a DSSC with higher solar spectral coverage and improved efficiency, demonstrating a practical application of the light-harvesting principle. northwestern.edu These models provide a blueprint for how this compound can be incorporated into more complex, multi-chromophoric systems for artificial photosynthesis, aiming to convert light energy into chemical fuels.

Molecular Sensors and Sensing Mechanisms

The ability of porphyrins to bind specific guest molecules and exhibit a corresponding change in their optical or electrochemical properties makes them highly versatile as sensing materials. nih.gov The central cavity can coordinate metal ions, while the periphery can be functionalized to create specific binding pockets for various analytes.

Porphyrin-based sensors have been developed for a wide range of targets, including metal ions, anions, and neutral molecules. nih.gov For example, 5,10,15,20-tetrakis(p-chlorophenyl)porphyrin has been successfully used as an ionophore in a PVC membrane sensor for the potentiometric determination of aluminum(III) ions. ias.ac.in The sensor demonstrated a wide working pH range and a fast response time. ias.ac.in

While there are no specific studies detailing the use of this compound as a molecular sensor, its structure suggests significant potential. The long dodecyloxy chains would make it particularly suitable for incorporation into lipophilic membranes or for sensing non-polar analytes in organic media. The ether oxygen atoms of the dodecyloxy groups could also act as hydrogen bond acceptors, contributing to the binding of specific guest molecules. Furthermore, the porphyrin core itself can act as a fluorescent reporter. The binding of an analyte to the porphyrin can cause a change in the fluorescence intensity or wavelength, providing a clear optical signal. For instance, the cyclisation of cysteine-containing peptides onto a porphyrin scaffold has been used to create fluorescent bioconjugates, demonstrating the integration of sensing and biological applications. nih.gov The versatility of porphyrin chemistry allows for the fine-tuning of its properties to create highly selective and sensitive sensors for a myriad of applications. nih.gov

Molecular Electronics and Optoelectronic Materials

The unique electronic and photophysical properties of porphyrins make them highly attractive candidates for components in molecular electronic and optoelectronic devices. researchgate.netnih.gov The compound this compound, with its extended π-conjugated macrocycle and peripheral long-chain alkoxy substituents, is particularly well-suited for these advanced applications. The dodecyloxy chains not only enhance solubility in organic solvents, facilitating device fabrication, but also drive the self-assembly of these molecules into ordered structures, which is crucial for efficient charge transport. researchgate.netrsc.org

The fundamental electronic characteristics of porphyrins can be finely tuned through chemical modifications, such as the introduction of different metal ions into the central cavity or the attachment of various functional groups to the periphery of the macrocycle. nih.gov In the case of this compound, the electron-donating nature of the alkoxy chains influences the electronic properties of the porphyrin core. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a key factor in designing materials for specific electronic functions. acs.org

The ability of porphyrins to self-assemble into well-defined nanostructures, such as nanofibers and thin films, is a significant advantage for their integration into electronic devices. rsc.orgmdpi.com These ordered assemblies can exhibit enhanced charge carrier mobility compared to disordered materials. The long dodecyloxy chains of this compound can promote the formation of liquid crystalline phases, which allow for the macroscopic alignment of the molecules, a desirable feature for creating anisotropic charge-transporting layers in devices like thin-film transistors (TFTs).

Detailed Research Findings

Research into 5,15-disubstituted porphyrins has provided valuable insights into their potential for electronic applications. Studies on analogous 5,15-dialkyl-substituted porphyrins have demonstrated a clear relationship between the length of the alkyl chains and the charge transport properties in thin-film transistors. researchgate.net As the alkyl chain length increases, the molecular packing in the solid state becomes more ordered, leading to improved charge carrier mobility. This "molecular fastener" effect, driven by van der Waals interactions between the alkyl chains, forces the π-conjugated porphyrin cores into closer proximity, thereby enhancing intermolecular electronic coupling. researchgate.net

While specific data for this compound is not extensively documented in publicly available literature, the performance of similar 5,15-dialkyl-substituted porphyrins in TFTs offers a strong indication of its potential. The table below summarizes the thermal stability and TFT performance for a series of these related compounds.

| Compound | Decomposition Temperature (Td, 5% weight loss) (°C) | Hole Mobility (µh) (cm2V-1s-1) | Threshold Voltage (Vth) (V) | On/Off Current Ratio |

|---|---|---|---|---|

| C2-Por | 360 | 2.5 × 10-4 | -30 ± 10 | ~105 |

| C4-Por | 367 | 2.8 × 10-4 | -25 ± 2 | ~105 |

| C6-Por | 391 | 7.6 × 10-4 | -20 ± 2 | ~106 |

The data clearly shows that longer alkyl chains (C6-Por) lead to higher hole mobility, a key performance metric for p-type semiconductor materials used in transistors. Given that this compound possesses even longer dodecyl chains, it is reasonable to anticipate that it would exhibit comparable or potentially superior charge transport characteristics due to enhanced self-assembly and molecular ordering.

Furthermore, the optoelectronic properties of porphyrins make them suitable for applications in devices that interact with light, such as photovoltaic cells and optical sensors. researchgate.netacademie-sciences.fr The strong absorption of porphyrins in the visible region of the electromagnetic spectrum (the Soret and Q bands) allows them to function as efficient light-harvesting molecules. The photogenerated excitons (electron-hole pairs) can then be separated at an interface with another material to generate a photocurrent. The specific wavelengths of absorption and emission can be tailored by modifying the porphyrin's structure, including the nature of the meso-substituents.

In the context of optical sensors, the interaction of analyte molecules with the porphyrin film can induce changes in its optical properties, such as absorption or fluorescence, providing a detectable signal. researchgate.net The porous nature of self-assembled porphyrin films can facilitate the diffusion of analytes to the sensing sites.

Future Research Directions and Challenges in 5,15 Bis 4 Dodecyloxy Phenyl Porphyrin Chemistry

Novel Synthetic Methodologies for Enhanced Control and Scalability

The synthesis of 5,15-disubstituted porphyrins, including the title compound, has traditionally relied on methods like the Lindsey or Adler-Longo condensations. nih.gov However, these methods can sometimes result in low yields and statistical mixtures of porphyrins with varying substitution patterns, necessitating tedious purification steps. nih.gov Future research will likely focus on developing more controlled and scalable synthetic routes.

One promising approach involves a "2+2" condensation strategy, where two dipyrromethane precursors are reacted to form the porphyrin macrocycle. researchgate.net This method offers greater control over the final product distribution. researchgate.net Further optimization of reaction conditions, including the use of novel catalysts and solvent systems, could significantly improve yields and reduce the formation of unwanted byproducts. nih.govnih.gov For instance, the use of milder reaction conditions and environmentally friendly solvents is a growing area of interest. nih.gov

Moreover, the development of synthetic protocols that allow for the late-stage functionalization of the porphyrin core would provide a powerful tool for creating a diverse library of derivatives with tailored properties. This could involve the selective modification of the peripheral phenyl rings or the porphyrin's β-positions.

Advanced Characterization of Dynamic Supramolecular Systems

The long dodecyloxy chains of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin play a crucial role in its self-assembly into complex supramolecular structures. These assemblies can exhibit dynamic behavior, responding to external stimuli such as solvent polarity, temperature, and the presence of guest molecules. A significant challenge lies in the detailed characterization of these dynamic systems.

While techniques like X-ray crystallography provide static snapshots of well-ordered structures, they are often insufficient to capture the full picture of dynamic processes in solution. nih.gov Future research will require the application of advanced characterization techniques to probe these systems in real-time. These may include:

Variable-temperature NMR spectroscopy: To study the thermodynamics and kinetics of self-assembly and disassembly processes.

Small-angle X-ray and neutron scattering (SAXS/SANS): To determine the size, shape, and internal structure of supramolecular aggregates in solution.

Advanced microscopy techniques: Such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), to visualize the morphology of self-assembled structures on surfaces. rsc.org

By combining these techniques with computational modeling, researchers can gain a deeper understanding of the forces driving the formation and transformation of these dynamic supramolecular systems.

Exploration of New Catalytic Transformations

Porphyrins are well-known for their catalytic activity in a variety of chemical transformations, largely due to their ability to chelate a wide range of metal ions. thieme-connect.deresearchgate.net While the catalytic potential of many porphyrins has been extensively studied, the unique structural features of this compound present opportunities for exploring new catalytic applications.

The long alkyl chains can create a microenvironment around the catalytic center, potentially influencing the selectivity and efficiency of reactions. Future research could focus on:

Oxidation reactions: Utilizing metallated derivatives of the porphyrin to catalyze the selective oxidation of organic substrates. thieme-connect.de The hydrophobic dodecyloxy chains could enhance the solubility of the catalyst in nonpolar media and influence substrate binding.

Reduction reactions: Investigating the use of the porphyrin as a ligand for metal catalysts in reduction reactions, such as the reduction of carbon dioxide or nitroaromatics. researchgate.net

Photocatalysis: Harnessing the light-absorbing properties of the porphyrin to drive catalytic transformations. The long alkyl chains could help to solubilize the photocatalyst in various media and prevent aggregation, which can be detrimental to photocatalytic activity.

A key challenge will be to design and synthesize well-defined metalloporphyrin catalysts and to understand the structure-activity relationships that govern their performance.

Development of High-Performance Energy Conversion Devices

The strong absorption of visible light and favorable redox properties of porphyrins make them attractive candidates for use in energy conversion devices, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). researchgate.net The dodecyloxy chains of this compound can play a beneficial role in these applications by improving the solubility of the porphyrin in organic solvents used for device fabrication and by preventing the aggregation of dye molecules on the semiconductor surface, which can lead to a decrease in device efficiency.

Future research in this area will likely focus on:

Molecular engineering: Modifying the structure of the porphyrin to fine-tune its photophysical and electrochemical properties for optimal device performance. This could involve introducing electron-donating or -withdrawing groups to the phenyl rings or altering the length of the alkyl chains.

Interfacial engineering: Understanding and controlling the interface between the porphyrin and other components of the device, such as the semiconductor in a DSSC or the acceptor material in an OPV. The dodecyloxy chains can influence the orientation of the porphyrin molecules at these interfaces, which can have a significant impact on charge transfer processes.

Device stability: Investigating the long-term stability of devices incorporating this porphyrin and developing strategies to mitigate degradation pathways.

The development of high-performance energy conversion devices based on this porphyrin will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and device physics.

Integration into Multicomponent Functional Materials and Hybrid Systems

The self-assembly properties and functionalizability of this compound make it an ideal component for the construction of multicomponent functional materials and hybrid systems. By combining this porphyrin with other molecular or nanoscale components, it is possible to create materials with emergent properties and functionalities.

Future research directions in this area include:

Porphyrin-nanoparticle hybrids: Covalently or non-covalently linking the porphyrin to nanoparticles, such as gold nanoparticles or quantum dots, to create materials with enhanced light-harvesting or catalytic properties. thieme-connect.de

Porphyrin-based frameworks: Using the porphyrin as a building block for the construction of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org These materials could have applications in gas storage, separation, and catalysis.

Supramolecular polymers: Utilizing the self-assembly of the porphyrin to create well-defined one-dimensional or two-dimensional supramolecular polymers. These materials could find applications in areas such as molecular electronics and sensing.

A major challenge in this field is to achieve precise control over the structure and organization of these multicomponent systems. This will require the development of new synthetic strategies and a deep understanding of the intermolecular interactions that govern their assembly.

Q & A

Q. What synthetic strategies are optimal for regioselective preparation of 5,15-Bis(4-(dodecyloxy)phenyl)porphyrin?

The synthesis of 5,15-disubstituted porphyrins requires precise control over aldehyde reactivity and reaction stoichiometry. A modified Adler-Longo method is commonly employed:

- Use 4-(dodecyloxy)benzaldehyde and pyrrole in a 2:2 molar ratio under reflux in propionic acid (120°C, 4 hours) to favor 5,15-substitution .

- Purify via column chromatography (silica gel, hexane/DCM gradients) to isolate the product from tetra-substituted byproducts .

- Confirm regiochemistry using ¹H NMR : Distinct β-pyrrolic proton splitting patterns (e.g., doublets at δ 8.8–9.0 ppm) distinguish 5,15- from 5,10-isomers .

Q. How can solubility challenges be addressed during characterization of this hydrophobic porphyrin?

The long dodecyloxy chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene) but complicate aqueous or polar solvent use. Methodological solutions include:

- Sonication-assisted dissolution in THF or DMF for spectroscopic analysis .

- Derivatization (e.g., metal insertion with Zn²⁺ or Cu²⁺) to alter polarity while retaining structural integrity .

- Crystallization via slow diffusion of methanol into dichloromethane solutions to obtain single crystals for XRD analysis .

Advanced Research Questions

Q. How do the dodecyloxy chains influence supramolecular self-assembly in thin films or nanostructures?

The dodecyloxy groups drive hierarchical assembly via van der Waals interactions and π-π stacking :

- In n-hexane , alkyl chain interdigitation promotes 1D nanoribbon formation, confirmed by TEM and XRD (d-spacing ~3.5 Å for π-stacked porphyrins) .

- Solvent polarity modulates morphology: Methanol induces J-aggregates (head-to-tail) via metal-ligand coordination (e.g., Zn-O interactions), whereas nonpolar solvents favor H-aggregates (face-to-face) .

- Compare with shorter-chain analogs (e.g., pentyloxy) to isolate chain-length effects on aggregation kinetics .

Q. What experimental approaches resolve contradictions in photophysical data between solid-state and solution-phase studies?

Discrepancies in absorption/emission spectra often arise from aggregation-induced quenching or exciton coupling:

- Use time-resolved fluorescence to differentiate monomeric (τ ≈ 10 ns) vs. aggregated (τ < 1 ns) states .

- UV-Vis spectroscopy in varying solvent polarities : Monitor Q-band shifts (e.g., 515 → 550 nm) to quantify aggregation thresholds .

- Electrochemical profiling (cyclic voltammetry) reveals how alkyl chains modulate redox potentials (ΔE ≈ 50 mV vs. unsubstituted porphyrins) .

Q. How can computational modeling predict the impact of 5,15-substitution on electronic structure?

Density functional theory (DFT) simulations using B3LYP/6-31G* basis sets:

- Calculate HOMO-LUMO gaps : 5,15-substitution reduces symmetry, lowering the gap by ~0.3 eV compared to tetra-substituted analogs .

- Simulate charge-transfer dynamics in donor-acceptor systems (e.g., porphyrin-fullerene conjugates) to guide applications in organic photovoltaics .

- Validate models against experimental XRD data (e.g., dihedral angles between porphyrin core and phenyl groups) .

Methodological Best Practices

Q. What techniques validate the absence of trace metals in metal-free porphyrin samples?

Q. How should researchers optimize reaction yields for large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (70% yield at 150°C) .

- Scalable purification : Use centrifugal partition chromatography (CPC) with heptane/ethyl acetate gradients .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic activity of this porphyrin in CO₂ reduction?

Variability arises from differences in:

- Peripheral functionalization : Dodecyloxy chains may block active sites or alter substrate diffusion .

- Electrode fabrication : Drop-cast films show lower conductivity than electropolymerized layers (Δη ≈ 20%) .

- Counterion effects : Tetrabutylammonium hexafluorophosphate (TBAPF₆) vs. LiClO₄ electrolytes shift reduction potentials by 150 mV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.